molecular formula C22H18N2O2S B7706006 N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide

Cat. No. B7706006
M. Wt: 374.5 g/mol
InChI Key: KULZHONWEGEVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide, also known as HQMMA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HQMMA belongs to the class of organic compounds known as quinolines, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide is not fully understood, but it is believed to exert its biological effects through the inhibition of various cellular pathways. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been found to inhibit the NF-κB pathway, a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit topoisomerase II activity. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has also been found to reduce oxidative stress and inflammation in the brain, which is believed to contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has several advantages for use in lab experiments, including its potent biological activity, low toxicity, and ease of synthesis. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide also has some limitations, such as its poor solubility in water and its limited stability under certain conditions.

Future Directions

There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide. One potential direction is to investigate the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide as a potential therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide and to identify its molecular targets. Finally, the development of novel analogs of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide with improved pharmacological properties may lead to the discovery of more potent and selective compounds for use in various therapeutic applications.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzyl alcohol with 3-hydroxy-2-methyl-4H-pyran-4-one to form 2-(2-hydroxy-3-quinolinylmethyl)phenol. The intermediate is then reacted with 2-bromo-4-methylthiophene-3-carboxylic acid to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been shown to exhibit potent anticancer activity against several cancer cell lines, including breast, lung, and prostate cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-6-4-8-18(12-15)24(22(26)20-10-5-11-27-20)14-17-13-16-7-2-3-9-19(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULZHONWEGEVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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